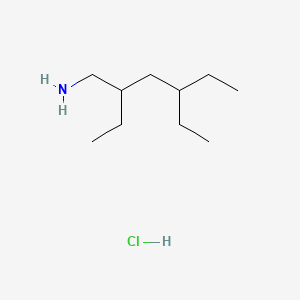
3-(Aminomethyl)-5-ethylheptanehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-5-ethylheptanehydrochloride is an organic compound that belongs to the class of alkylamines. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a heptane backbone with an ethyl substituent. It is commonly used in various chemical and pharmaceutical applications due to its versatile reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-ethylheptanehydrochloride typically involves the alkylation of a heptane derivative followed by the introduction of an aminomethyl group. One common method includes the reaction of 5-ethylheptane with formaldehyde and ammonia under acidic conditions to form the desired aminomethyl derivative. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified through crystallization or distillation to obtain the hydrochloride salt in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Aminomethyl)-5-ethylheptanehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various alkylated or acylated derivatives.
Applications De Recherche Scientifique
3-(Aminomethyl)-5-ethylheptanehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its pharmacological properties, including potential use as an anticonvulsant or analgesic agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-5-ethylheptanehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also modulate signaling pathways by interacting with receptors or enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: Known for its use as a spin label in studying biological systems.
Aminomethyl propanol: An alkanolamine used as a buffer and precursor in organic synthesis.
Uniqueness: 3-(Aminomethyl)-5-ethylheptanehydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of an aminomethyl group with an ethyl-substituted heptane backbone makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H24ClN |
|---|---|
Poids moléculaire |
193.76 g/mol |
Nom IUPAC |
2,4-diethylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H23N.ClH/c1-4-9(5-2)7-10(6-3)8-11;/h9-10H,4-8,11H2,1-3H3;1H |
Clé InChI |
CQGYFMGJBQWBBI-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CC(CC)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















